
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Phenyl-imidazole-1-propanamine 2HCl is a compound with the molecular formula C12H17Cl2N3 and a molecular weight of 274.189 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including a-Phenyl-imidazole-1-propanamine 2HCl, typically involves the cyclization of amido-nitriles or the combination of specific fragments to form the imidazole ring . One common method involves the reaction of a 2-bromoacetophenone with an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale reactions using similar synthetic routes. The process may include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
a-Phenyl-imidazole-1-propanamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce different functional groups to the phenyl ring or the imidazole ring .
Aplicaciones Científicas De Investigación
a-Phenyl-imidazole-1-propanamine 2HCl has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of a-Phenyl-imidazole-1-propanamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as cell cycle progression and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A basic heterocyclic compound with similar structural features but lacking the phenyl and propanamine groups.
4-Phenyl-1H-imidazole: A compound with a phenyl group attached to the imidazole ring, similar to a-Phenyl-imidazole-1-propanamine 2HCl.
1-Phenyl-2-propylamine: A compound with a phenyl group and a propylamine group, but without the imidazole ring.
Uniqueness
a-Phenyl-imidazole-1-propanamine 2HCl is unique due to its combination of the imidazole ring, phenyl group, and propanamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C12H17Cl2N3 |
|---|---|
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-1-phenylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15;;/h1-5,7,9-10,12H,6,8,13H2;2*1H |
Clave InChI |
YOUMIZRLLJEQFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCN2C=CN=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


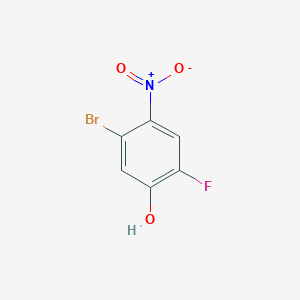

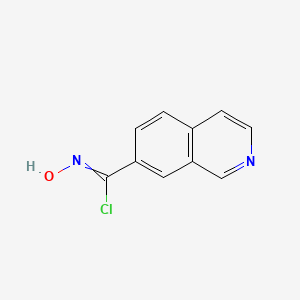



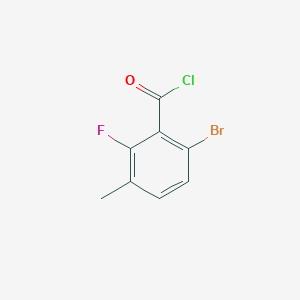
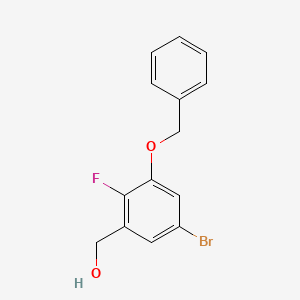

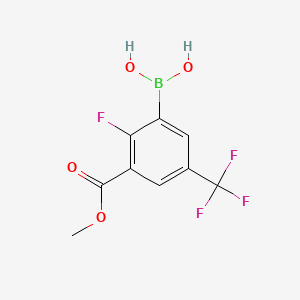

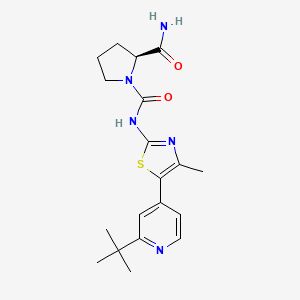

![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
